molecular formula C9H7NO3 B171267 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid CAS No. 107096-09-3

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

Cat. No. B171267
M. Wt: 177.16 g/mol
InChI Key: CNUBKCREEQZXNE-UHFFFAOYSA-N
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Description

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO3 . It is a monocarboxylic derivative of pyridine . The compound has a molecular weight of 177.16 .


Molecular Structure Analysis

The molecular structure of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid consists of a pyridine ring fused with a furan ring . The compound has a carboxylic acid group attached to the pyridine ring .


Physical And Chemical Properties Analysis

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid has a predicted boiling point of 348.7±37.0 °C and a predicted density of 1.380±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The compound has a predicted pKa value of 1.26±0.30 .

Scientific Research Applications

Synthesis and Structural Analysis

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid, a derivative of furo[3,2-b]pyridine, has been synthesized through various methods, contributing to the field of organic chemistry. Shiotani and Morita (1986) described a convenient synthesis of this compound from ethyl 3-hydroxypiconate, which involved several steps including O-alkylation, cyclization, and decarboxylation (Shiotani & Morita, 1986). This synthesis method provides a pathway for producing this compound in a laboratory setting.

Potential in Pharmaceutical and Biochemical Industries

While specific applications of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid in the pharmaceutical and biochemical industries are not directly stated in the available literature, related compounds, such as pyridine-3-carboxylic acid (nicotinic acid), have notable uses. Kumar and Babu (2009) studied the extraction of pyridine-3-carboxylic acid, highlighting its widespread use in various industries (Kumar & Babu, 2009). This suggests that derivatives like 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid may also hold potential for similar applications.

Chemical Properties and Reactions

The chemical behavior of furo[3,2-b]pyridine derivatives, including 3-methyl variants, has been explored in various studies. For instance, Shiotani (1993) investigated the reaction of 2-methylfuro[3,2-b]pyridines with lithium diisopropylamide, providing insights into the reactivity and potential chemical applications of these compounds (Shiotani, 1993). These studies contribute to understanding the fundamental chemical properties of 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid and related molecules.

Exploration of Antitumor Properties

Some derivatives of furo[3,2-b]pyridine have been investigated for their antitumor properties. Silva et al. (2021) synthesized novel derivatives and evaluated their potential in inhibiting tumor cell growth, particularly in breast cancer cell lines (Silva et al., 2021). This suggests that 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid could be a candidate for similar studies, exploring its potential in cancer research.

properties

IUPAC Name

3-methylfuro[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-7-6(3-2-4-10-7)13-8(5)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUBKCREEQZXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618160
Record name 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylfuro[3,2-b]pyridine-2-carboxylic acid

CAS RN

107096-09-3
Record name 3-Methylfuro[3,2-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Shiotani, H Morita - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
A convenient synthesis of furo[3,2‐b]pyridine and its 2‐ and 3‐methyl derivatives from ethyl 3‐hydroxypiconate (1) is described. The hydroxy ester 1 was O‐alkylated with ethyl …
Number of citations: 20 onlinelibrary.wiley.com
S Shiotani, H Morita
Number of citations: 0

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